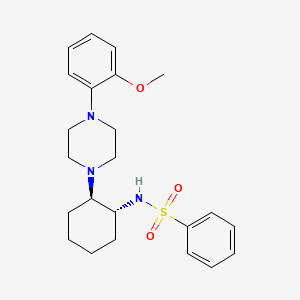
4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” is a chemical compound that is commonly used as ligands in the synthesis of coordination compounds . It can form stable coordination complexes with transition metals .
Molecular Structure Analysis
The molecular structure of “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” is characterized by a cyclohexane ring with two amine groups attached at the 1 and 4 positions . These amine groups are further substituted with methyl groups .Chemical Reactions Analysis
As a ligand, “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” can participate in various chemical reactions. It can promote N-alkenylation and N-alkylation reactions of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” include a molecular weight of 142.24 , a boiling point of 78-80 °C , and a density of 0.902 g/mL at 25 °C . It is a clear liquid and its refractive index is 1.472 .Mecanismo De Acción
The mechanism of action of “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” is primarily through its ability to form coordination complexes with transition metals . These complexes can then be used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization .
Safety and Hazards
Propiedades
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2C2HF3O2/c1-10(2)8-5-3-7(9)4-6-8;2*3-2(4,5)1(6)7/h7-8H,3-6,9H2,1-2H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPISPVWUSHGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-6-azaspiro[2.6]non-6-ene](/img/structure/B2928902.png)
![N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2928904.png)




![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)

![2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid](/img/structure/B2928915.png)



![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)